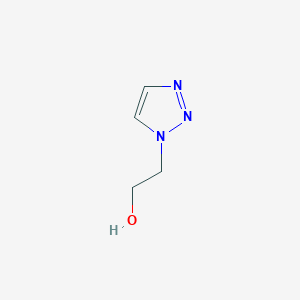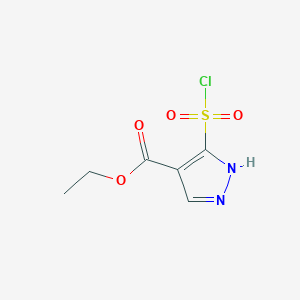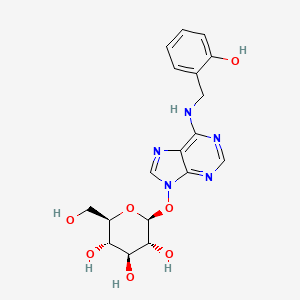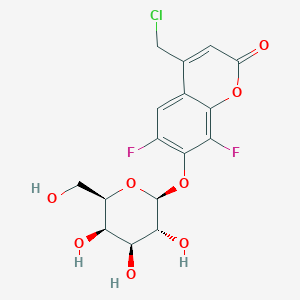
4-Chloromethyl-6,8-difluoroumbelliferyl-b-D-galactopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloromethyl-6,8-difluoroumbelliferyl-b-D-galactopyranoside is a compound with the molecular formula C16H15ClF2O8 . It is widely used in biomedicine as a fluorogenic substrate for enzymes like β-galactosidases, aiding in the detection and analysis of various diseases .
Molecular Structure Analysis
The molecular structure of this compound includes a chloromethyl group attached to a difluoroumbelliferyl moiety, which is further linked to a β-D-galactopyranoside . The molecular weight is 408.73 g/mol .Physical And Chemical Properties Analysis
The compound has a molecular weight of 408.73 g/mol . It has 4 hydrogen bond donors and 10 hydrogen bond acceptors . The XLogP3-AA value, which is a measure of the compound’s lipophilicity, is -0.1 .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
4-Chloromethyl-6,8-difluoroumbelliferyl-β-D-galactopyranoside is related to the broader class of chloromethylated galactopyranosides, which have been extensively studied for their synthesis, anomerization, and chemical properties. An interesting study on the anomerization phenomenon and kinetic acetylation of 4-chloro-4-deoxy-D-galactopyranose derivatives highlights the preparation and properties of α and β anomers. This work provides insight into the influence of the chloro group and O-acetyl group on the ring conformations of these compounds, which could be relevant to understanding the behavior of 4-Chloromethyl-6,8-difluoroumbelliferyl-β-D-galactopyranoside in chemical reactions and biological assays (Liu, Zhang, Liu, & Song, 2005).
Biological Applications and Research Tools
The chemical modification and synthesis strategies developed for chloromethylated galactopyranosides, including those with specific functional groups, offer a foundation for the creation of probes and reagents in biological research. For example, the synthesis of a divalent glycoside of an α-galactosyl disaccharide epitope, used in the study of hyperacute rejection in xenotransplantation, demonstrates the potential application of these compounds in medical research and the development of therapeutic agents (Lu, Li, Cai, & Li, 2001).
Moreover, chloromethylated compounds have been utilized as intermediates in the synthesis of complex oligosaccharides and glycoconjugates, which play crucial roles in various biological processes and diseases. The methodology for the preparation of functional monomers from chloromethylstyrene derivatives, leading to the synthesis of glycopolymers for biological evaluation, is an example of the innovative use of these compounds in creating biologically active materials that interact with specific proteins, such as lectins (Hayama, Koyama, Matsushita, Hatano, & Matsuoka, 2018).
Direcciones Futuras
Propiedades
IUPAC Name |
4-(chloromethyl)-6,8-difluoro-7-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClF2O8/c17-3-5-1-9(21)26-14-6(5)2-7(18)15(10(14)19)27-16-13(24)12(23)11(22)8(4-20)25-16/h1-2,8,11-13,16,20,22-24H,3-4H2/t8-,11+,12+,13-,16+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATTAHAWLQLRXSU-DSERSLQPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=CC(=C(C(=C2OC1=O)F)OC3C(C(C(C(O3)CO)O)O)O)F)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C2=CC(=C(C(=C2OC1=O)F)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)F)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClF2O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70436099 |
Source


|
| Record name | 4-Chloromethyl-6,8-difluoroumbelliferyl-beta-D-galactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70436099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloromethyl-6,8-difluoroumbelliferyl-b-D-galactopyranoside | |
CAS RN |
215868-46-5 |
Source


|
| Record name | 4-Chloromethyl-6,8-difluoroumbelliferyl-beta-D-galactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70436099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

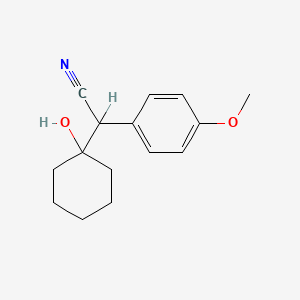
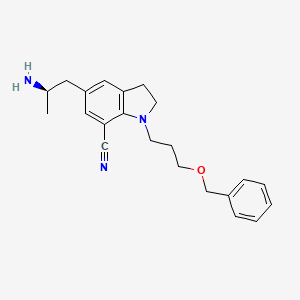


![(2R,3R,4S,5R,6R)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B1353949.png)
![(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoic acid](/img/structure/B1353953.png)
![[2,2'-Bipyridin]-3-amine](/img/structure/B1353957.png)

